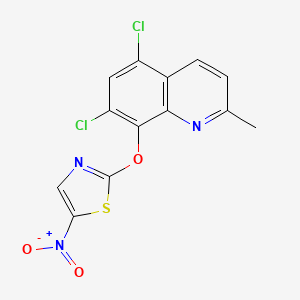
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, methyl, and nitro groups attached to the quinoline ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline. This intermediate is then methylated to form 5,7-dichloro-2-methyl-8-hydroxyquinoline. The final step involves the reaction of this compound with 5-nitro-2-thiazolyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various nucleophile-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in certain types of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Dichloro-2-methylquinolin-8-ol
- 8-Hydroxy-5-nitroquinoline
Uniqueness
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
53341-28-9 |
|---|---|
Molekularformel |
C13H7Cl2N3O3S |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C13H7Cl2N3O3S/c1-6-2-3-7-8(14)4-9(15)12(11(7)17-6)21-13-16-5-10(22-13)18(19)20/h2-5H,1H3 |
InChI-Schlüssel |
JTTDESDEXXVYGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC3=NC=C(S3)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


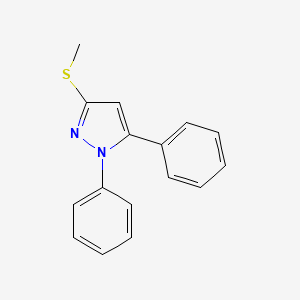
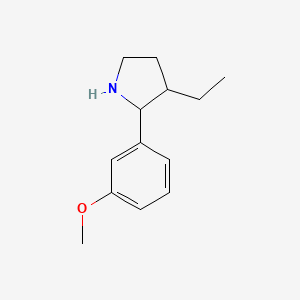
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
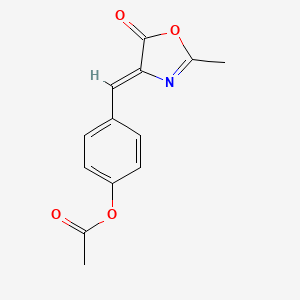
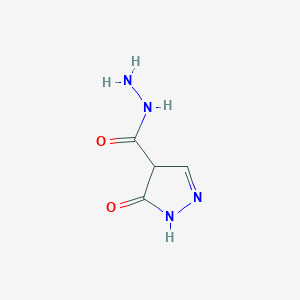
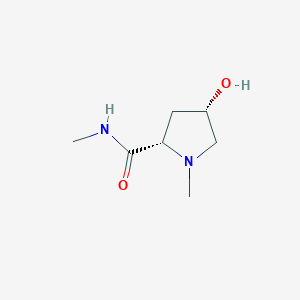
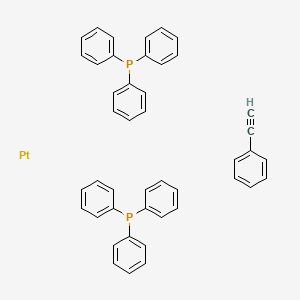
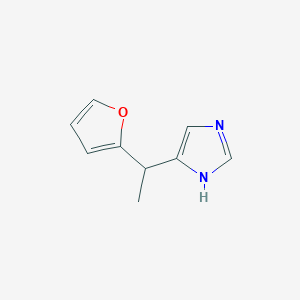
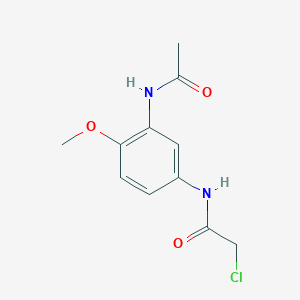
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
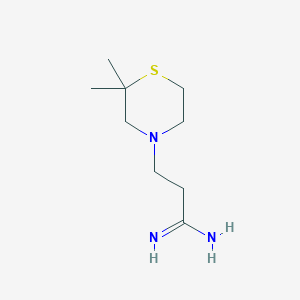
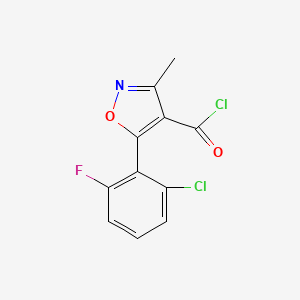
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
